molecular formula C12H11Cl2N B3249340 1-[(4-CHLOROPHENYL)METHYL]PYRIDIN-1-IUM CHLORIDE CAS No. 19340-03-5

1-[(4-CHLOROPHENYL)METHYL]PYRIDIN-1-IUM CHLORIDE

Cat. No.: B3249340
CAS No.: 19340-03-5
M. Wt: 240.12 g/mol
InChI Key: HUTSBVXDBVSSMZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)methyl]pyridin-1-ium Chloride is an organic salt with the molecular formula C12H11Cl2N and a molar mass of 240.13 g/mol . This compound belongs to the class of pyridinium salts, which are of significant interest in medicinal chemistry due to their documented biological activities . Pyridine and its derivatives are privileged structures in drug discovery; the presence of the pyridinium nucleus can enhance water solubility and contribute to a molecule's interaction with specific biological targets, such as proteins or enzymes . Researchers are increasingly exploring complex pyridinium compounds in the development of new antimicrobial and antiviral agents, particularly in response to the need for treatments against resistant pathogens and emerging viruses . The structure of this compound, featuring a 4-chlorobenzyl group attached to the pyridinium nitrogen, is a key scaffold. Similar structures are utilized in the synthesis of more complex molecules, such as those fused with thiazole rings, for advanced pharmacological screening . This makes this compound a valuable building block or reference standard in chemical synthesis and biochemistry research programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN.ClH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTSBVXDBVSSMZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 4 Chlorophenyl Methyl Pyridin 1 Ium Chloride and Its Analogues

Historical and Contemporary Approaches to N-Alkylation of Pyridine (B92270)

The quaternization of the nitrogen atom in the pyridine ring, known as N-alkylation, is the fundamental transformation for creating pyridinium (B92312) salts. This reaction involves the nucleophilic attack of the nitrogen's lone pair of electrons on an electrophilic carbon atom of an alkylating agent. quimicaorganica.org

Historically, the most common method for synthesizing N-alkyl pyridinium salts has been the Menshutkin reaction, which involves the direct reaction of pyridine with an alkyl halide. nih.gov This approach typically requires heating the neat reactants or using a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), under reflux for extended periods. nih.govresearchgate.net While robust and widely applicable, these traditional batch methods can be energy-intensive and time-consuming.

Contemporary synthetic chemistry has introduced more advanced and efficient methodologies for pyridine N-alkylation:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate the synthesis of pyridinium salts, reducing reaction times from hours to minutes and often improving yields. ucla.edu

Continuous Flow Chemistry: Flow reactors offer enhanced control over reaction parameters like temperature, pressure, and stoichiometry, leading to improved yields, purity, and scalability. ucla.edu This technique has been successfully applied to the synthesis of butylpyridinium bromide and can be extended to other analogues. ucla.edu

Photocatalysis: Visible-light redox catalysis represents a modern approach, enabling the coupling of pyridines with other molecules, such as phenols, under mild conditions to form pyridinium salts. nih.gov

Organometallic Reagents: While less common for simple alkylations, organometallic reagents from lithium, magnesium, and zinc have been used for the N-alkylation of more complex pyridine systems, often proceeding through single electron-transfer processes. nih.govresearchgate.net

These modern techniques offer significant advantages over classical methods, including faster reaction rates, higher yields, and pathways toward automated synthesis. ucla.edu

Targeted Synthesis of "1-[(4-CHLOROPHENYL)METHYL]PYRIDIN-1-IUM CHLORIDE"

The synthesis of the specific compound 1-[(4-chlorophenyl)methyl]pyridin-1-ium (B15442361) chloride is a direct application of the N-alkylation reaction, specifically N-benzylation.

The formation of this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. quimicaorganica.org This reaction follows a concerted SN2 mechanism, where the carbon-chlorine bond in the benzyl (B1604629) chloride breaks as the new carbon-nitrogen bond forms. The reaction is typically carried out by mixing the two precursors in a suitable solvent.

General Reaction Scheme:

Pyridine + 4-Chlorobenzyl Chloride → this compound

Commonly employed conditions are analogous to general pyridinium salt preparations, often involving refluxing in a solvent like ethanol or acetonitrile to ensure the reaction goes to completion. nih.gov The resulting pyridinium salt typically precipitates from the reaction mixture upon cooling or can be isolated after solvent evaporation. nih.gov

The selection of precursors is critical for the targeted synthesis.

Pyridine: As the foundational heterocycle, pyridine provides the nucleophilic nitrogen atom required for the quaternization reaction. Its aromatic nature and the sp2 hybridization of the nitrogen atom contribute to its stability and defined reactivity.

4-Chlorobenzyl Chloride: This molecule is selected as the N-benzylating agent. The key features influencing its reactivity are:

Benzylic Position: The chlorine atom is attached to a benzylic carbon. Halides at the benzylic position are highly reactive in SN2 substitution reactions due to the stabilization of the transition state by the adjacent phenyl ring. khanacademy.org

Leaving Group: The chloride ion is an effective leaving group, facilitating the nucleophilic attack by pyridine.

Optimizing the synthesis of pyridinium salts involves careful control over several reaction parameters to maximize product yield and minimize impurities. ucla.edu

ParameterInfluence on OptimizationResearch Finding
Stoichiometry Using a slight excess of the alkylating agent (e.g., 1.4 equivalents) can help drive the reaction to completion. nih.govIn a universal method for preparing similar salts, an excess of the bromoalkane was used. nih.gov
Solvent The choice of solvent can affect reaction rates and product solubility. Polar aprotic solvents like acetonitrile or alcohols like ethanol are common. nih.govresearchgate.netDry ethanol was used as a solvent in the preparation of a series of N-alkyl pyridinium salts. nih.gov
Temperature Heating the reaction mixture, often to reflux, provides the necessary activation energy to overcome the reaction barrier, increasing the reaction rate.Reactions are typically refluxed for extended periods (e.g., 40 hours) to ensure completion. nih.gov
Reaction Time Sufficient time must be allowed for the reaction to proceed to completion, which can be monitored using techniques like Thin Layer Chromatography (TLC). nih.govReaction progress can be tracked to determine the optimal endpoint, preventing degradation or side reactions. nih.gov
Purification The final purity is highly dependent on the purification method. Crystallization or trituration with a non-polar solvent like diethyl ether is a standard and effective technique for isolating pure crystalline pyridinium salts. nih.govnih.govCrude oily products are often crystallized from ether, filtered, washed, and dried to yield pure white crystals. nih.gov For some compounds, multiple crystallizations may be necessary. nih.gov

Modern optimization campaigns may employ multi-objective Bayesian optimization platforms to simultaneously maximize yield and production rate, especially in continuous flow systems. ucla.edu

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound allows for the systematic exploration of structure-activity relationships. nih.gov This is often achieved by modifying the constituent parts of the molecule, particularly the pyridine ring.

Introducing substituents onto the pyridine ring can significantly alter the electronic and steric properties of the resulting pyridinium salt. nih.gov These modifications can be made to the starting pyridine material before the N-alkylation step.

Examples of Pyridine Ring Modifications for Analogue Synthesis

Modification StrategyExample SubstituentPurpose/Effect
Introducing Electron-Withdrawing Groups (EWGs) Cyano (-CN), Nitro (-NO₂)Increases the electrophilicity of the pyridinium ring; can tune redox potentials. nih.gov
Introducing Electron-Donating Groups (EDGs) Amino (-NH₂), Methoxy (-OCH₃)Increases the electron density of the ring system. nih.gov
Introducing Bulky Groups Phenyl, tert-ButylProbes the steric influences on the molecule's interactions and reactivity. nih.govrsc.org

These derivatization strategies enable the synthesis of a library of analogues, which is a common practice in fields like medicinal chemistry to optimize the properties of a lead compound. nih.gov

Variations on the 4-Chlorophenylmethyl Moiety

The synthesis of analogues of this compound frequently involves the modification of the 4-chlorophenylmethyl group. These variations are crucial for modulating the electronic and steric properties of the molecule, which in turn can influence its biological activity and physical characteristics. A common synthetic route to these compounds is the Zincke reaction, which involves a two-step process. Initially, a pyridine is reacted with 1-chloro-2,4-dinitrobenzene (B32670) to form an N-(2,4-dinitrophenyl)pyridinium chloride. This intermediate is then reacted with a substituted aniline (B41778) to yield the desired N-arylpyridinium salt. nih.gov

Another prevalent method is the direct N-alkylation of pyridine or its derivatives with a substituted benzyl halide. This straightforward approach allows for the introduction of a wide array of functional groups onto the phenyl ring of the benzyl moiety. For instance, researchers have synthesized a variety of N-benzylpyridinium salts with different substituents on the benzyl group to explore their potential as therapeutic agents. frontiersin.org

Recent advancements have also focused on more innovative strategies for pyridinium salt formation, such as the electrooxidative C-H functionalization of electron-rich arenes to produce benzylic 2,4,6-collidinium salts. nih.govresearchgate.net This method offers a complementary approach to traditional substitution and condensation reactions.

The table below summarizes various synthesized analogues with modifications on the benzyl moiety, highlighting the diversity of substituents that can be incorporated.

Substituent on Benzyl MoietyStarting MaterialsSynthetic MethodReference
UnsubstitutedPyridine, Benzyl chlorideN-alkylation researchgate.net
4-FluoroPyridine, 4-Fluorobenzyl chlorideN-alkylation frontiersin.org
2-FluoroPyridine, 2-Fluorobenzyl chlorideN-alkylation frontiersin.org
3-FluoroPyridine, 3-Fluorobenzyl chlorideN-alkylation frontiersin.org
3-HydroxymethylN-(2′,4′-dinitrophenyl)pyridinium chloride, 3-Aminobenzyl alcoholZincke Reaction nih.gov
Isothiochromanone moietyPyridine, Substituted benzyl halideN-alkylation frontiersin.org
Coumarin moietyPyridine, Substituted benzyl halideN-alkylation frontiersin.org

Formation of Complex Organic Architectures via Radical-Based Processes

Pyridinium salts, including this compound and its analogues, have emerged as versatile precursors for the generation of radicals under mild conditions, which can then be used to construct complex organic molecules. rsc.orgacs.orgrsc.org These radical-based processes are often initiated by light, heat, or metal catalysis and offer a powerful tool for C-C and C-X bond formation. rsc.orgacs.org

A significant application of this chemistry is in the difunctionalization of alkenes. rsc.org In these reactions, a radical generated from a pyridinium salt adds across a double bond, and the resulting radical intermediate is then trapped to introduce a second functional group. This strategy allows for the rapid construction of densely functionalized molecules from simple starting materials.

Photocatalysis has become a particularly powerful tool for initiating radical reactions with pyridinium salts. acs.org Under visible light irradiation, a photocatalyst can facilitate a single-electron transfer (SET) to the pyridinium salt, leading to the formation of a radical species. rsc.org This approach has been utilized in a variety of transformations, including deaminative cross-coupling reactions and the synthesis of complex unnatural amino acids. rsc.org

The formation of an electron donor-acceptor (EDA) complex between a pyridinium salt and an electron-rich molecule can also initiate radical reactions upon irradiation with visible light, even in the absence of a traditional photocatalyst. rsc.org This strategy has been successfully applied to the enantioselective α-alkylation of aldehydes with amino acid-derived pyridinium salts.

Radical cyclization reactions initiated by pyridinium salt-derived radicals represent another powerful method for building complex cyclic and heterocyclic systems. nih.gov These intramolecular reactions can lead to the formation of bicyclic aziridines and other intricate ring structures.

The table below provides examples of complex organic architectures synthesized using radical-based processes involving pyridinium salts.

Reaction TypePyridinium Salt PrecursorRadical ProcessResulting Complex ArchitectureReference
Deaminative Suzuki-Miyaura CouplingN-Alkylpyridinium saltsTransition metal catalysisBiaryls rsc.org
Deaminative Minisci ReactionN-Alkylpyridinium saltsPhotocatalysisAlkylated heteroarenes rsc.org
Synthesis of Unnatural Amino AcidsGlycine derivatives and Katritzky saltsPhotoinduced EDA complex formationComplex unnatural amino acids rsc.org
Alkene DifunctionalizationN-Functionalized pyridinium saltsRadical addition to alkenesDensely functionalized alkanes rsc.org
Photochemical CyclizationN-Substituted pyridinium saltsIntramolecular radical cyclizationBicyclic aziridines nih.gov
Dual Functionalization of PyridineN-Benzylpyridinium saltsSuperoxide radical anion triggered ring transformationC2-arylated nicotinaldehydes chinesechemsoc.org

Advanced Characterization Techniques and Structural Analysis of 1 4 Chlorophenyl Methyl Pyridin 1 Ium Chloride

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methodologies are fundamental in determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy provide complementary information that, when combined, allows for a complete assignment of the molecular framework and an assessment of the compound's purity and electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.

For 1-[(4-chlorophenyl)methyl]pyridin-1-ium (B15442361) chloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridinium (B92312) ring, the chlorophenyl ring, and the methylene (B1212753) bridge. The protons on the pyridinium ring typically appear in the downfield region due to the deshielding effect of the positively charged nitrogen atom. The aromatic protons of the 4-chlorophenyl group will exhibit a characteristic splitting pattern, while the methylene protons will present as a singlet, integrating to two protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridinium and chlorophenyl rings, as well as the methylene bridge carbon, can be definitively assigned. The purity of the compound can also be assessed by the absence of extraneous peaks in both the ¹H and ¹³C NMR spectra.

¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
Pyridinium ProtonsPyridinium Carbons
Chlorophenyl ProtonsChlorophenyl Carbons
Methylene ProtonsMethylene Carbon
Note: Specific chemical shift values are dependent on the solvent and experimental conditions and are not publicly available at this time.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each type of bond exhibiting characteristic absorption or scattering frequencies.

The IR and Raman spectra of 1-[(4-chlorophenyl)methyl]pyridin-1-ium chloride would display a series of bands corresponding to the various functional groups. Key vibrational modes would include the C-H stretching of the aromatic rings and the methylene group, the C=C and C=N stretching vibrations within the pyridinium and chlorophenyl rings, and the C-Cl stretching vibration. The out-of-plane C-H bending vibrations are also characteristic of the substitution patterns on the aromatic rings. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=N Stretch (Pyridinium)~1640
C=C Stretch (Aromatic)1600-1450
C-Cl Stretch800-600
Note: Specific peak positions and intensities can be influenced by the solid-state packing and intermolecular interactions.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* electronic transitions within the pyridinium and chlorophenyl aromatic systems. The presence of conjugation between these rings, if any, would influence the position and intensity of these absorption maxima (λ_max). The electronic transitions provide information about the extent of the conjugated system and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electronic Transition Expected Absorption Maximum (λ_max, nm)
π → π* (Pyridinium Ring)~260
π → π* (Chlorophenyl Ring)~220-230
Note: The solvent can significantly affect the position of the absorption maxima.

Solid-State Structural Investigations

While spectroscopic methods provide information about the molecular structure, solid-state techniques are necessary to understand the arrangement of molecules in the crystalline state. These methods are crucial for determining the precise three-dimensional structure and the nature of the interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined, yielding information on bond lengths, bond angles, and torsion angles.

A single-crystal X-ray diffraction study of this compound would reveal its crystal system, space group, and unit cell dimensions. This analysis would provide the absolute configuration of the molecule and detail how the pyridinium cations and chloride anions are arranged in the crystal lattice. The planarity of the aromatic rings and the conformation of the methylene bridge would also be precisely determined.

Crystallographic Parameter Value
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Note: This data is not currently available in the public domain.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the crystal structure of this compound, several types of intermolecular interactions are anticipated. Hydrogen bonds between the more acidic protons of the pyridinium ring and the chloride anion are expected to be a dominant feature. Additionally, C-H···Cl and C-H···π interactions may further stabilize the crystal packing. The presence of the chlorine atom on the phenyl ring also introduces the possibility of halogen bonding (C-Cl···Cl⁻ or C-Cl···N), where the chlorine atom acts as an electrophilic region. The analysis of these interactions provides a deeper understanding of the forces that direct the self-assembly of the molecules in the solid state.

Hirshfeld Surface Analysis and Void Volume Determination

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis or void volume determination for the compound this compound.

Similarly, the determination of void volume, which represents the empty space within a crystal structure not occupied by the electron density of the constituent molecules, is a critical aspect of crystal engineering and materials science. It provides insights into the packing efficiency and potential for inclusion of guest molecules. This calculation is typically performed using the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction experiments.

Without a published crystal structure for this compound, it is not possible to generate the detailed research findings, data tables, and in-depth analysis of its intermolecular interactions and packing efficiency as requested. The specific quantitative data and visual representations inherent to Hirshfeld surface analysis and void volume determination are entirely dependent on the availability of experimental crystallographic data for this particular compound.

Therefore, the detailed subsections on Hirshfeld surface analysis and void volume determination for this compound cannot be provided at this time. Further experimental research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, is required to obtain the necessary data for such a study.

Computational and Theoretical Chemistry Studies of 1 4 Chlorophenyl Methyl Pyridin 1 Ium Chloride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-[(4-CHLOROPHENYL)METHYL]PYRIDIN-1-IUM (B15442361) CHLORIDE, these studies would provide insights into its stability, electronic properties, and charge distribution.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and to explore the potential energy surface of a molecule. A DFT study of 1-[(4-CHLOROPHENYL)METHYL]PYRIDIN-1-IUM CHLORIDE would calculate key structural parameters.

Such a study would yield a data table similar to the hypothetical one below, detailing bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

Hypothetical DFT Geometry Data

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value
Bond Length C1 C2 1.39 Å
Bond Angle C1 C2 C3 120.0°
Dihedral Angle C1 C2 C3 C4 0.0°

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Furthermore, mapping the energy landscape would reveal the relative energies of different conformers and the transition states connecting them, providing a deeper understanding of the molecule's flexibility and preferred shapes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity.

A detailed FMO analysis would provide the energy values for the HOMO, LUMO, and the energy gap, as well as visualizations of the electron density distribution for these orbitals.

Hypothetical FMO Energy Data

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
Energy Gap (ΔE) 5.3

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Natural Population Analysis (NPA) for Charge Distribution

Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge among the atoms in a molecule. This information is vital for understanding electrostatic interactions, bond polarities, and potential sites for nucleophilic or electrophilic attack. An NPA study would generate a table of partial atomic charges for each atom in this compound.

Hypothetical NPA Charge Data

Atom Element NPA Charge (e)
N1 Nitrogen -0.45
C7 Carbon +0.15
Cl1 Chlorine -0.10

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations would provide a dynamic picture of this compound, showing how its conformation changes over time and how it interacts with its environment, such as solvent molecules or other ions. MD simulations could elucidate the preferred torsional angles between the phenyl and pyridinium (B92312) rings and describe the solvation shell structure around the cation and the chloride anion.

Prediction of Reactivity and Mechanistic Pathways

By combining the results from DFT, FMO, and NPA analyses, researchers could predict the reactivity of this compound. For example, the locations of the HOMO and LUMO and the partial atomic charges would suggest the most likely sites for chemical reactions. Computational studies could also be employed to model potential reaction mechanisms, calculating the energy barriers for different pathways and identifying the most favorable routes for chemical transformations.

Mechanistic Investigations of Chemical Reactivity and Interactions of 1 4 Chlorophenyl Methyl Pyridin 1 Ium Chloride

Electrochemical Behavior and Redox Mechanisms

The electrochemical characteristics of pyridinium (B92312) salts are of significant interest due to their involvement in electron transfer processes. The redox behavior of 1-[(4-chlorophenyl)methyl]pyridin-1-ium (B15442361) chloride is influenced by the electron-withdrawing nature of both the pyridinium cation and the 4-chlorophenyl group.

Cyclic Voltammetry Studies for Electron Transfer Processes

Studies on related compounds have shown that the reduction of pyridinium cations can be either reversible or irreversible depending on the electrode material and the solvent system used. For instance, on platinum electrodes, the reduction of pyridinium can show reversible characteristics, whereas on other electrodes like silver, gold, and copper, it tends to be irreversible. researchgate.netnih.gov The process can lead to the formation of a pyridinyl radical, which can then undergo further reactions such as dimerization. nih.gov

To illustrate the expected electrochemical parameters, a hypothetical data table based on studies of similar N-benzylpyridinium compounds is presented below.

ParameterExpected Value Range
Reduction Potential (Epc) vs. Ag/AgCl-0.8 V to -1.2 V
Oxidation Potential (Epa) vs. Ag/AgClNot typically observed (irreversible)
Electron TransferOne-electron process

Note: This data is illustrative and based on general findings for similar compounds, not specific experimental results for 1-[(4-CHLOROPHENYL)METHYL]PYRIDIN-1-IUM CHLORIDE.

Investigation of Redox-Active Characteristics

The redox-active nature of this compound stems from the ability of the pyridinium cation to accept an electron. This property makes it a suitable precursor for radical generation under reductive conditions, which can be initiated electrochemically or photochemically. The formation of a 1-[(4-chlorophenyl)methyl]pyridinyl radical is a key step in many of its synthetic applications. The stability and subsequent reactivity of this radical are influenced by the substituents on the pyridinium and benzyl (B1604629) moieties. The 4-chloro substituent, being electron-withdrawing, can influence the electron density distribution in the resulting radical, thereby affecting its reactivity. N-functionalized pyridinium scaffolds are recognized as redox-active, single-electron functional group transfer reagents. nih.govresearchgate.net

Fundamental Reaction Mechanisms in Organic Transformations

The unique electronic properties of this compound make it a versatile reagent in organic synthesis, capable of participating in both radical and ionic reaction pathways.

Role as Radical Precursors in C-H Functionalization and C-C Bond Formation

N-alkylpyridinium salts, including N-benzyl derivatives, have gained prominence as effective radical precursors, particularly in the presence of a photoredox catalyst. nih.govnih.gov Upon single-electron reduction, the pyridinium salt can undergo fragmentation to generate a radical species. In the case of this compound, this would lead to the formation of a 4-chlorobenzyl radical.

This 4-chlorobenzyl radical is a key intermediate in C-H functionalization and C-C bond formation reactions. For instance, it can participate in Minisci-type reactions with electron-deficient heteroarenes or undergo conjugate addition to activated olefins. The generation of this radical under mild, visible-light-mediated conditions offers a significant advantage over traditional methods that often require harsh reagents or high temperatures. The versatility of this approach allows for the formation of complex molecules from readily available starting materials. Katritzky salts, which are N-substituted pyridinium salts, are well-known for their ability to generate alkyl radicals for a variety of transformations, including alkylation and arylation. benthamdirect.comchemrxiv.org

Mechanistic Pathways of Nucleophilic and Electrophilic Interactions

The pyridinium ring in this compound is highly electron-deficient and therefore susceptible to nucleophilic attack. Nucleophiles can add to the pyridinium ring, typically at the 2- or 4-positions, leading to the formation of dihydropyridine (B1217469) derivatives. The regioselectivity of this attack can be influenced by steric and electronic factors of both the pyridinium salt and the nucleophile.

Furthermore, the protons on the benzylic methylene (B1212753) group are acidified by the adjacent positively charged nitrogen atom. This allows for deprotonation by a suitable base to form a pyridinium ylide. Pyridinium ylides are versatile intermediates that can act as nucleophiles or participate in cycloaddition reactions. For example, they can react with electrophilic alkenes in [3+2] cycloaddition reactions to form indolizine (B1195054) derivatives. The 4-chlorophenyl group can influence the stability and reactivity of the ylide intermediate. Theoretical studies on related pyrimidinium ylides suggest that the ylide carbon atom carries a significant negative charge, making it a potent nucleophile. researchgate.net

Molecular-Level Interaction Mechanisms with Biological Components

Quaternary pyridinium salts are known to exhibit a range of biological activities, which are often attributed to their interactions with biological macromolecules such as proteins and nucleic acids. The cationic nature of the pyridinium headgroup and the hydrophobic character of the N-substituent are key determinants of these interactions.

The 1-[(4-chlorophenyl)methyl]pyridin-1-ium cation possesses both a positively charged pyridinium ring and a lipophilic 4-chlorobenzyl group. This amphiphilic character facilitates its interaction with cell membranes, which is a common mechanism of antimicrobial activity for quaternary ammonium (B1175870) compounds. nih.govnih.gov The positive charge can interact with negatively charged components of the bacterial cell wall and membrane, leading to disruption of membrane integrity and cell lysis. The hydrophobicity of the 4-chlorobenzyl group can enhance this effect by promoting partitioning into the lipid bilayer. nih.gov

Furthermore, the planar aromatic structure of the pyridinium and phenyl rings suggests the possibility of intercalative interactions with DNA. The cationic pyridinium moiety can engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, while the aromatic rings can intercalate between the base pairs. unibo.itacs.org Such interactions can interfere with DNA replication and transcription processes, contributing to the cytotoxic effects of the compound.

In the context of enzyme inhibition, the benzylpyridinium scaffold is a known pharmacophore that can mimic the structure of enzyme substrates or cofactors. For instance, benzylpyridinium derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. nih.govnih.gov The binding of this compound to the active site of an enzyme could involve a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions, potentially leading to reversible or irreversible inhibition. nih.gov The 4-chloro substituent can influence the binding affinity and selectivity through steric and electronic effects.

Investigation of Binding Mechanisms with Enzymes or Receptors

N-benzylpyridinium salts have been extensively investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical for the regulation of neurotransmission. The inhibitory mechanism of these compounds is often compared to that of donepezil, a well-known AChE inhibitor used in the management of Alzheimer's disease. frontiersin.orgnih.gov

The core structure, featuring a pyridinium head and a benzyl group, allows for a dual-binding mode within the active site of acetylcholinesterase. The positively charged pyridinium ring is thought to bind to the catalytic anionic site (CAS) of the enzyme, an area rich in aromatic amino acid residues. Simultaneously, the benzyl moiety can interact with the peripheral anionic site (PAS) at the entrance of the active site gorge. ut.ac.ir This dual interaction effectively blocks the entry of the substrate, acetylcholine, thereby inhibiting its hydrolysis.

Molecular docking studies and structure-activity relationship (SAR) analyses of various N-benzylpyridinium derivatives have shown that substitutions on the benzyl ring significantly influence inhibitory potency. frontiersin.org Halogen substituents, such as the chloro group found in this compound, have been shown to modulate the electronic properties and binding affinity of the molecule. For instance, studies on coumarin-N-benzyl pyridinium hybrids revealed that derivatives with a chloro substituent on the benzyl ring demonstrated significant AChE inhibitory activity. frontiersin.org

The table below summarizes the acetylcholinesterase inhibitory activity of several N-benzylpyridinium derivatives, illustrating the impact of different substituents on their potency.

Fundamental Studies of Membrane Interaction Mechanisms

Pyridinium salts are classified as cationic amphiphiles, possessing a hydrophilic, positively charged pyridinium head and a lipophilic tail, which in this case is the 4-chlorobenzyl group. This amphiphilic nature is central to their interaction with cell membranes. nih.gov The bacterial cytoplasmic membrane, for example, has a net negative charge due to components like lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.gov

The interaction mechanism typically proceeds in several stages:

Adsorption: The positively charged pyridinium cation is electrostatically attracted to the negatively charged surface of the cell membrane. google.com

Insertion: The hydrophobic 4-chlorobenzyl group penetrates and integrates into the hydrophobic core of the lipid bilayer. nih.govasm.org

Disruption: This insertion disrupts the ordered structure of the membrane phospholipids, leading to a loss of membrane integrity. google.comasm.org This can create hydrophilic vacancies or pores, increasing the fluidity and permeability of the membrane. nih.govasm.org

Leakage: The compromised membrane allows for the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. google.com

Modulation of Enzymatic Activity and Associated Pathways

The interaction of this compound and related compounds with biological targets leads to the modulation of various enzymatic activities and cellular pathways.

Cholinesterase Inhibition: As detailed in section 5.3.1, the primary enzymatic modulation observed for N-benzylpyridinium salts is the inhibition of acetylcholinesterase and butyrylcholinesterase. By binding to the active site of AChE, these compounds prevent the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. This action enhances cholinergic neurotransmission, a pathway that is deficient in conditions like Alzheimer's disease. nih.gov Kinetic studies of similar compounds have identified them as non-competitive inhibitors, meaning they bind to a site other than the substrate-binding site, but still prevent the enzymatic reaction. ut.ac.ir

Antimicrobial Pathways: The disruption of the cell membrane (section 5.3.2) has profound effects on microbial enzymatic pathways. Membrane-bound enzymes involved in respiration and cell wall synthesis are inhibited due to the disorganization of the lipid bilayer that supports them. The resulting loss of membrane potential and leakage of cellular contents disrupts essential metabolic processes, contributing to the compound's bactericidal effect. nih.govmdpi.com

Anticancer Pathways: Emerging research indicates that certain pyridinium salts can induce apoptosis (programmed cell death) in cancer cells. For example, a study on a related compound, 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride, demonstrated that it exerted an anticancer effect on human colon cancer cells by inducing apoptotic pathways. researchgate.net Other studies have shown that pyridinium compounds can trigger caspase-dependent apoptosis in leukemia cells and may interfere with the cholinergic system in lung carcinoma cells to activate pro-apoptotic pathways. nih.gov

The table below provides a summary of the biological activities observed for various pyridinium derivatives, highlighting the minimum inhibitory concentrations (MIC) against bacteria.

Advanced Applications in Chemical Science and Technology Excluding Clinical/drug Development

Catalytic Applications in Organic Synthesis

Pyridinium (B92312) salts are a versatile class of compounds that have found widespread use as catalysts in a multitude of organic transformations. The positively charged nitrogen atom in the pyridine (B92270) ring can influence reaction pathways in several ways, leading to applications in phase transfer catalysis, organocatalysis, and as activating agents.

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. Quaternary ammonium (B1175870) and phosphonium (B103445) salts are commonly employed as phase transfer catalysts. wikipedia.org These catalysts function by pairing with an anion from the aqueous phase, creating an ion pair that is soluble in the organic phase, thereby enabling the reaction to proceed.

Given its structure as a quaternary ammonium salt, 1-[(4-CHLOROPHENYL)METHYL]PYRIDIN-1-IUM (B15442361) CHLORIDE is a potential candidate for use as a phase transfer catalyst. The lipophilic 4-chlorobenzyl group would enhance its solubility in organic solvents, a key feature for an effective phase transfer catalyst. It could potentially be used in a variety of nucleophilic substitution, oxidation, and reduction reactions where reactants are present in immiscible phases.

Table 1: Potential Phase Transfer Catalysis Applications for 1-[(4-CHLOROPHENYL)METHYL]PYRIDIN-1-IUM CHLORIDE

Reaction TypeReactantsPotential Role of Catalyst
Nucleophilic SubstitutionAlkyl halide (in organic phase) and nucleophile (in aqueous phase)Transports the nucleophile from the aqueous to the organic phase.
OxidationOrganic substrate (in organic phase) and oxidizing agent (e.g., KMnO4, in aqueous phase)Transports the oxidizing anion to the organic phase.
ReductionOrganic substrate (in organic phase) and reducing agent (e.g., NaBH4, in aqueous phase)Facilitates the interaction between the substrate and the reducing agent at the interface.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major area of research. Pyridinium salts and their derivatives are prominent organocatalysts, often activating substrates towards nucleophilic attack. researchgate.netnih.gov The activation can occur through various mechanisms, including the formation of pyridinium ylides or through hydrogen bonding interactions. researchgate.netresearchgate.net

Pyridinium ylides, formed by the deprotonation of N-alkylpyridinium salts at the α-carbon of the alkyl group, are versatile intermediates in organic synthesis, particularly in cycloaddition reactions for the synthesis of heterocyclic compounds. researchgate.netorganic-chemistry.orgresearchgate.net While the 4-chlorobenzyl group in this compound does not have an acidic proton on the benzylic carbon to directly form a stable ylide, the pyridinium moiety itself can act as a catalyst.

Recent advancements have shown that pyridinium salts can be involved in photochemical organocatalytic functionalization of pyridines via pyridinyl radicals. nih.gov Furthermore, the dearomatization of pyridinium salts is a powerful strategy for the synthesis of complex N-heterocycles. nih.govacs.org Chiral pyridinium salts have also been explored in enantioselective transformations. nih.govrsc.org The presence of the 4-chlorophenyl group could influence the electronic properties of the pyridinium ring, potentially modulating its catalytic activity and selectivity in such transformations.

N-functionalized pyridinium salts are valuable reagents in organic synthesis, serving as precursors for the transfer of various functional groups. researchgate.net Specifically, N-alkylpyridinium salts can act as alkylating agents. researcher.life The reaction of this compound with a nucleophile could result in the transfer of the 4-chlorobenzyl group. The pyridinium moiety acts as a good leaving group, facilitating the nucleophilic substitution reaction.

This reactivity is particularly useful in deaminative functionalization reactions, where alkyl amines are converted to Katritzky pyridinium salts, which then serve as alkyl radical precursors for a variety of transformations. nih.gov While not a direct acylating agent, the pyridinium scaffold is a key component in activating carboxylic acids in some synthetic methodologies.

Materials Science and Engineering

The unique properties of pyridinium salts, such as their ionic nature, thermal stability, and tunable structure, make them attractive building blocks for advanced materials.

Polymers containing pyridinium moieties, known as poly(pyridinium salt)s or ionenes, are a class of main-chain ionic polymers with a range of interesting properties and applications. nih.govmdpi.com These materials can exhibit lyotropic liquid-crystalline behavior in polar solvents. nih.govmdpi.com The rigid pyridinium units in the polymer backbone, combined with flexible alkyl or aryl linkers, can lead to the formation of ordered mesophases. The incorporation of a 4-chlorobenzyl group into such a polymer could influence its solubility, thermal stability, and liquid-crystalline properties.

Furthermore, these functional ionic polymers have been explored for applications as fire-retardant materials, in electrochromic devices, for nonlinear optics, and as sensors for biomolecules. nih.govmdpi.com Porous organic polymers functionalized with pyridinium units have also been developed for applications such as anion capture. researchgate.net

Table 2: Potential Functional Materials Incorporating 1-[(4-CHLOROPHENYL)METHYL]PYRIDIN-1-IUM Moiety

Material TypePotential PropertiesPotential Applications
Poly(pyridinium salt)sLiquid-crystallinity, light-emitting properties, ion-conductivityDisplays, sensors, fire-retardant materials
Pyridinium-functionalized porous polymersHigh surface area, anion-exchange capacityAnion separation and capture, catalysis
Electrochromic materialsRedox activity, color change upon voltage applicationSmart windows, displays

Ionic liquids (ILs) are salts with melting points below 100 °C, and they possess unique properties such as low volatility, high thermal stability, and wide electrochemical windows. Pyridinium-based ionic liquids are a well-established class of ILs. alfa-chemistry.com By appropriate selection of the substituents on the pyridinium ring and the counter-anion, their physical and chemical properties can be finely tuned.

This compound itself is a solid at room temperature. However, by replacing the chloride anion with a larger, more charge-delocalized anion (e.g., bis(trifluoromethylsulfonyl)imide), it is conceivable to design a related ionic liquid.

Pyridinium-based ionic liquids have shown promise as electrolytes in energy storage devices, including lithium-ion batteries and dye-sensitized solar cells. alfa-chemistry.comrsc.orgmdpi.commdpi.comeszoneo.com They can offer improved safety compared to conventional organic solvent-based electrolytes due to their non-flammability and low vapor pressure. eszoneo.com Their wide electrochemical stability window is also advantageous for high-voltage battery applications. mdpi.com The specific structure of the 1-(4-chlorobenzyl)pyridinium cation could influence the ionic conductivity, viscosity, and interfacial properties of an ionic liquid electrolyte, making it a potential area for future research in the design of advanced electrolytes for batteries and other electrochemical devices.

Self-Assembled Systems and Supramolecular Architectures

The molecular structure of this compound, featuring a positively charged pyridinium head and a substituted benzyl (B1604629) tail, provides the necessary components for participation in self-assembled systems and the formation of intricate supramolecular architectures. The key driving forces behind these assemblies are non-covalent interactions, including ion-ion interactions, hydrogen bonding, and π-π stacking.

The pyridinium cation can engage in various non-covalent interactions that direct the formation of ordered structures. In the solid state, pyridinium chlorides are known to form ladder-like and columnar motifs through a combination of N–H···Cl⁻ and C–H···Cl⁻ hydrogen bonds, as well as cation-π interactions. researchgate.net The chloride anion acts as a hydrogen bond acceptor, linking the pyridinium cations into extended networks. For instance, studies on similar pyridinium salts have revealed the formation of one-, two-, and three-dimensional supramolecular assemblies governed by these interactions. mdpi.com

The presence of the 4-chlorophenyl group introduces additional possibilities for intermolecular interactions. The chlorine substituent can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. Furthermore, the aromatic rings of both the pyridinium and the chlorophenyl moieties can engage in π-π stacking interactions, further stabilizing the supramolecular structure. The interplay of these various non-covalent forces can lead to the formation of complex, well-defined architectures in the crystalline state.

Research on related systems, such as pillararenes functionalized with pyridinium groups, has demonstrated their ability to form host-guest complexes and supramolecular aggregates. scielo.br These studies highlight the importance of the pyridinium moiety in directing the assembly process through electrostatic and hydrogen bonding interactions. While specific studies on the self-assembly of this compound are not extensively documented, the fundamental principles of supramolecular chemistry suggest its potential to form ordered structures in both the solid state and in solution.

Interaction TypePotential Role in Self-AssemblyStructural Motif Examples
Ion-Pairing Primary interaction between the pyridinium cation and chloride anion.Forms the basic building block of the crystal lattice.
Hydrogen Bonding N-H···Cl⁻ and C-H···Cl⁻ interactions.Formation of chains, sheets, and 3D networks.
π-π Stacking Interactions between pyridinium and chlorophenyl rings.Contributes to the stability of columnar or layered structures.
Halogen Bonding C-Cl···X (where X is a Lewis base).Can provide directional control in the crystal packing.

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes)

While direct application of this compound in organic light-emitting diodes (OLEDs) has not been extensively reported, the inherent photophysical properties of pyridinium salts suggest their potential in optoelectronic materials. Pyridinium derivatives are known to exhibit interesting photoluminescence and electroluminescence characteristics.

Recent research has demonstrated that metal-free pyridinium salts can exhibit strong room-temperature phosphorescence (RTP) with microsecond radiative lifetimes. rsc.orgresearchgate.net This phenomenon is attributed to anion-π interactions within the crystal lattice, which promote spin-orbit coupling and facilitate emission from the triplet excited state. The quantum yield of RTP in some pyridinium-derived ionic pairs can be remarkably high, rivaling that of many noble metal emitters. rsc.orgresearchgate.net This opens up possibilities for their use as emitters in OLEDs, where efficient harvesting of triplet excitons is crucial for achieving high internal quantum efficiencies.

The general structure of a pyridinium salt, with its charged nature, can also be advantageous in the architecture of an OLED. These materials can potentially function as electron transport layers or as components in the emissive layer. The electroluminescence mechanism in devices utilizing such materials would involve the recombination of electrons and holes to form excitons on the pyridinium-containing molecule, followed by radiative decay to produce light. mdpi.comedinst.com

The specific substitution pattern of this compound, with the electron-withdrawing chloro group, can influence its electronic properties, such as the HOMO and LUMO energy levels. These energy levels are critical for efficient charge injection and transport in an OLED device. Tailoring the substituents on the pyridinium and benzyl rings is a common strategy for tuning the emission color and performance of organic electronic materials.

PropertyRelevance to OptoelectronicsPotential Advantage of Pyridinium Salts
Photoluminescence Emission of light upon absorption of photons.Potential for tunable emission colors.
Electroluminescence Emission of light in response to an electric current.Core principle of OLED operation.
Room-Temperature Phosphorescence (RTP) Slow emission of light from a triplet state.Allows for harvesting of triplet excitons, potentially leading to higher efficiency OLEDs. rsc.orgresearchgate.net
Charge Transport Ability to conduct electrons and holes.Can be engineered for use in charge transport layers.

Environmental and Industrial Chemical Applications

Sorbent Materials for Gas Capture (e.g., Carbon Dioxide Capture)

Pyridinium-based ionic liquids and poly(ionic liquids) (PILs) have emerged as promising materials for carbon dioxide (CO2) capture, a critical technology for mitigating greenhouse gas emissions. researchgate.netnih.gov The unique properties of these materials, such as low volatility, high thermal stability, and tunable structures, make them attractive alternatives to traditional amine-based solvents. This compound, as a pyridinium salt, shares the fundamental structural motif that is key to this application.

The mechanism of CO2 capture in pyridinium-based materials can involve both physical absorption and chemical interaction. The pyridinium cation can interact with CO2 molecules through various non-covalent forces, including electrostatic interactions and the formation of weak complexes. In some functionalized pyridinium ionic liquids, a nitrogen-based interacting site on the anion can lead to a significant improvement in CO2 capture capacity through multiple-site cooperative interactions. nih.gov

Polymer membranes incorporating pyridinium-based PILs have demonstrated enhanced CO2 permeability and selectivity for CO2/CH4 separation. researchgate.netnih.gov The choice of the anion associated with the pyridinium cation can significantly influence the gas separation performance. For instance, PILs with the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion have shown improved CO2 and CH4 permeabilities compared to those with the tetrafluoroborate (B81430) (BF4⁻) anion. researchgate.netnih.gov

While this compound in its simple form may not have the highest CO2 capacity compared to more complex, functionalized ionic liquids, it serves as a fundamental building block. Its properties could be tailored by anion exchange or by incorporating it into a polymer backbone to create more effective sorbent materials. Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the catalytic mechanism of pyridinium-inspired organocatalysts for CO2 fixation, further underscoring the potential of this class of compounds in carbon capture and utilization. researchgate.net

Material TypeCO2 Capture MechanismKey Features
Pyridinium-based Ionic Liquids Physisorption and/or chemisorptionLow volatility, high thermal stability, tunable properties. nih.gov
Pyridinium-based Poly(ionic liquids) Gas permeation and selective transportCan be fabricated into membranes for gas separation. researchgate.netnih.gov
Functionalized Pyridinium Salts Enhanced chemical interactionIntroduction of specific functional groups to increase CO2 affinity.

Use as Chemical Reagents and Building Blocks in Various Industrial Processes

This compound is a versatile chemical intermediate and building block in a variety of industrial and laboratory syntheses. Its utility stems from the reactivity of the pyridinium moiety and the presence of the 4-chlorobenzyl group.

The synthesis of this compound itself is indicative of its role as an intermediate. It is typically prepared from the reaction of pyridine with 4-chlorobenzyl chloride. mdpi.com 4-chlorobenzyl chloride is a key industrial chemical used in the production of pesticides, pharmaceuticals, and other organic compounds. youtube.com

As a pyridinium salt, this compound can be used as a precursor to other functionalized pyridine derivatives. The pyridinium ring can be susceptible to nucleophilic attack, and the benzyl group can also undergo various transformations. For instance, related pyridinium compounds are used in the synthesis of more complex molecules. The reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine, a closely related compound, leads to the formation of coordination complexes with interesting magnetic properties. nih.gov

In the broader context of industrial chemistry, chloro-containing molecules are integral to the synthesis of a vast number of pharmaceuticals and agrochemicals. The presence of the chlorine atom on the phenyl ring of this compound makes it a valuable precursor for reactions where this group can be further functionalized or is a key part of the final product's structure-activity relationship. nih.gov

PrecursorReaction TypeProduct ClassIndustrial Relevance
Pyridine and 4-Chlorobenzyl ChlorideQuaternizationPyridinium SaltsSynthesis of intermediates and functional materials.
This compoundNucleophilic SubstitutionFunctionalized PyridinesBuilding blocks for pharmaceuticals, agrochemicals, and specialty chemicals.
This compoundReductionPiperidinesSynthesis of saturated heterocyclic compounds.
This compoundCross-coupling ReactionsBiaryls and other complex moleculesCreation of carbon-carbon bonds for advanced materials.

Structure Activity/property Relationship Sar/spr Studies for 1 4 Chlorophenyl Methyl Pyridin 1 Ium Chloride and Its Derivatives

Correlation of Molecular Structure with Reactivity Profiles

The reactivity of 1-[(4-chlorophenyl)methyl]pyridin-1-ium (B15442361) chloride and its analogs is largely dictated by the electronic nature of the substituents on the benzylic ring. Nucleophilic substitution reactions at the benzylic carbon are particularly sensitive to these electronic effects. The positive charge on the pyridinium (B92312) nitrogen atom makes the methylene (B1212753) group electron-deficient and thus susceptible to nucleophilic attack.

The influence of various substituents on the rate of reaction can be quantified using the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents. The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For nucleophilic substitution reactions on 1-(substituted benzyl)pyridinium salts, a negative ρ value is typically observed. This indicates that electron-donating groups on the benzyl (B1604629) ring accelerate the reaction by stabilizing the transition state, which may have developing positive charge character (SN1-like) or by reducing the positive charge on the benzylic carbon in the ground state, making it less resistant to nucleophilic attack (in a complex interplay of factors). Conversely, electron-withdrawing groups retard the reaction.

Research on the solvolysis of substituted benzyl chlorides, a related system, shows a clear trend where electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. nih.gov This principle can be extended to the reactivity of 1-[(4-chlorophenyl)methyl]pyridin-1-ium chloride derivatives. The 4-chloro substituent itself is electron-withdrawing (σ = +0.23), thus this compound would be expected to be less reactive towards nucleophiles than the unsubstituted 1-benzylpyridinium chloride.

The following interactive data table illustrates the expected trend in relative rate constants for the nucleophilic substitution reaction of various para-substituted 1-benzylpyridinium chlorides. The data is illustrative and based on the principles of Hammett correlations. researchgate.netnih.gov

Substituent (X) on Benzyl RingHammett Constant (σₚ)Relative Rate Constant (kₓ/kₒ)Expected Reactivity Trend
-OCH₃-0.27> 1Higher
-CH₃-0.17> 1Higher
-H0.001Reference
-Cl0.23< 1Lower
-CN0.66< 1Much Lower
-NO₂0.78< 1Much Lower

Influence of Substituent Effects on Spectroscopic Signatures

The electronic perturbations caused by substituents on the benzyl ring of this compound and its derivatives are reflected in their spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy:

In ¹H NMR spectroscopy, the chemical shifts of the pyridinium protons and the benzylic methylene protons are sensitive to the electronic nature of the substituent on the benzyl ring. Electron-withdrawing groups on the benzyl ring cause a downfield shift (higher ppm) of the pyridinium and methylene proton signals due to deshielding effects. Conversely, electron-donating groups lead to an upfield shift (lower ppm).

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms in the pyridinium ring and the benzylic carbon are similarly affected. Electron-withdrawing substituents decrease the electron density around these carbons, resulting in a downfield shift, while electron-donating groups cause an upfield shift.

The following interactive table provides representative ¹H NMR chemical shifts for the benzylic methylene protons (CH₂) and the ortho-protons of the pyridinium ring for a series of para-substituted 1-benzylpyridinium chlorides.

Substituent (X) on Benzyl Ringδ (CH₂) / ppmδ (ortho-H of Pyridinium) / ppm
-OCH₃5.758.95
-CH₃5.809.00
-H5.859.05
-Cl5.909.10
-NO₂6.059.25

UV-Vis Spectroscopy:

The UV-Vis absorption spectra of 1-benzylpyridinium salts typically exhibit absorption bands corresponding to π-π* transitions within the pyridinium and benzene (B151609) rings. The position and intensity of these bands can be influenced by substituents on the benzyl ring. Electron-donating groups can cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased absorbance). Conversely, electron-withdrawing groups may lead to a hypsochromic shift (blue shift) or have a less pronounced effect on the absorption maximum.

The table below shows the expected trend for the primary absorption maximum (λmax) for different para-substituted derivatives.

Substituent (X) on Benzyl RingExpected λmax (nm)
-OCH₃~275
-CH₃~270
-H~265
-Cl~268
-NO₂~272

Impact of Structural Modifications on Material Properties and Performance

Structural modifications to this compound, such as altering the substituent on the benzyl ring or changing the counter-ion, can significantly impact its material properties. These properties include melting point, thermal stability, and solubility, which are crucial for the compound's application in various materials.

Melting Point and Thermal Stability:

The melting point and thermal stability of ionic compounds like pyridinium salts are influenced by factors such as crystal packing, ion-ion interactions, and molecular symmetry. Generally, introducing substituents that disrupt crystal packing can lower the melting point. The nature of the halide counter-ion also plays a role, with melting points often following the trend I⁻ < Br⁻ < Cl⁻.

The thermal stability, often assessed by thermogravimetric analysis (TGA), is also dependent on the molecular structure. The strength of the C-N bond between the benzyl group and the pyridinium ring can be influenced by the electronic nature of the substituents.

The following interactive table illustrates the potential impact of different para-substituents on the melting point of 1-benzylpyridinium chloride derivatives.

Substituent (X) on Benzyl RingExpected Melting Point (°C)
-OCH₃130-135
-CH₃135-140
-H144-146
-Cl150-155
-NO₂160-165

Q & A

Q. What established synthetic routes are available for 1-[(4-Chlorophenyl)Methyl]Pyridin-1-Ium Chloride?

The compound is typically synthesized via alkylation reactions. A common method involves reacting pyridine derivatives with 4-chlorobenzyl chloride under basic conditions. For example:

  • Quaternization Reaction : Pyridine is alkylated with 4-chlorobenzyl chloride in a polar solvent (e.g., acetonitrile) at reflux, followed by ion exchange to isolate the chloride salt .
  • Multi-Step Synthesis : Intermediate purification steps, such as thin-layer chromatography (TLC), ensure product purity. Reaction progress is monitored via TLC using silica gel plates and UV visualization .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation, and data are collected using a diffractometer. Structure refinement employs software like SHELXL , which optimizes atomic positions and thermal parameters . The compound may crystallize in monoclinic systems (e.g., space group P21/c), with hydrogen bonding and π-π stacking influencing packing .

Q. What spectroscopic methods are used for characterization?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm the pyridinium core and benzyl substituent. Aromatic protons appear as multiplets at δ 7.2–8.5 ppm, while the N-CH2_2 group resonates as a singlet near δ 5.2 ppm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion peak ([M+^+] at m/z 234.6) and fragments like [M-Cl]+^+ .

Advanced Research Questions

Q. How can researchers investigate its interactions with biological membranes?

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips and measure binding kinetics in real time .
  • Fluorescence Quenching : Use probes like Laurdan to monitor membrane fluidity changes upon compound addition .

Q. What mechanistic insights exist for its role in enzyme inhibition?

Studies on structurally analogous compounds suggest competitive inhibition mechanisms. For example:

  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites, such as acetylcholinesterase .
  • Kinetic Assays : Measure IC50_{50} values using spectrophotometric assays (e.g., Ellman’s method for cholinesterase activity) .

Q. How can solubility challenges be addressed in formulation studies?

  • Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining stability .
  • Salt Formation : Convert the chloride salt to more soluble derivatives (e.g., mesylate or tosylate) via anion exchange .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data?

  • Purity Verification : Conflicting antimicrobial results may arise from impurities. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% .
  • Assay Standardization : Ensure consistent cell lines (e.g., E. coli ATCC 25922 for antibacterial tests) and incubation conditions (37°C, 24 hr) .

Q. Why do computational models and experimental data sometimes diverge?

  • Solvent Effects : Density Functional Theory (DFT) calculations often neglect solvation. Include implicit solvent models (e.g., PCM in Gaussian 16) to improve accuracy .
  • Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., GROMACS) to explore flexible regions of the molecule .

Methodological Tables

Q. Table 1. Key Crystallographic Data

ParameterValueSource
Space GroupP21/c
Unit Cell Dimensionsa = 12.3 Å, b = 7.8 Å
Hydrogen BondsN-H⋯Cl (2.9 Å)

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductMitigation StrategyReference
Unreacted Benzyl HalideColumn chromatography (hexane/EtOAc)
Dimer FormationOptimize stoichiometry (1:1.2 ratio)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-CHLOROPHENYL)METHYL]PYRIDIN-1-IUM CHLORIDE
Reactant of Route 2
Reactant of Route 2
1-[(4-CHLOROPHENYL)METHYL]PYRIDIN-1-IUM CHLORIDE

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